molecular formula C10H10ClNO3 B5985389 5-chloro-2-(N-methylacetamido)benzoic acid

5-chloro-2-(N-methylacetamido)benzoic acid

Cat. No.: B5985389
M. Wt: 227.64 g/mol
InChI Key: SZQGCGZABWYXBB-UHFFFAOYSA-N
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Description

5-Chloro-2-(N-methylacetamido)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 5-position and an N-methylacetamido group at the 2-position of the aromatic ring. This compound is synthesized through sequential functionalization of the benzoic acid backbone, typically involving acetylation and N-methylation reactions. Key synthetic steps may include:

  • Acetylation: Introduction of the acetamido group via reaction with acetylating agents such as chloroacetyl chloride or acetic anhydride under basic conditions (e.g., NaOH) .
  • N-Methylation: Methylation of the acetamido group using methylating agents like methyl iodide or dimethyl sulfate.

Properties

IUPAC Name

2-[acetyl(methyl)amino]-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12(2)9-4-3-7(11)5-8(9)10(14)15/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQGCGZABWYXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(N-methylacetamido)benzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 5-chloro-2-aminobenzoic acid with N-methylacetamide under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(N-methylacetamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-chloro-2-(N-methylacetamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-(N-methylacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Acetamido Substituents

Compound Name Substituents (Position) Synthesis Method Key Properties/Applications
5-Chloro-2-(N-methylacetamido)benzoic acid Cl (5), N-methylacetamido (2) Acetylation + N-methylation (e.g., chloroacetyl chloride, NaOH, methylating agents) High lipophilicity; potential bioactivity
5-(2-Chloroacetamido)-2-hydroxybenzoic acid Cl (5), chloroacetamido (2), OH (2) Reaction of 5-amino-2-hydroxybenzoic acid with chloroacetyl chloride 34% yield; intramolecular H-bonding
4-Acetamido-5-chloro-2-methoxybenzoic acid methyl ester Cl (5), acetamido (4), OMe (2), ester (COOCH3) Esterification of benzoic acid derivative with methanol Enhanced steric hindrance; ester improves stability

Key Observations :

  • Chloroacetamido derivatives (e.g., 5-(2-chloroacetamido)-2-hydroxybenzoic acid) exhibit intramolecular hydrogen bonding, which may stabilize the structure but reduce solubility in polar solvents .

Sulfonamide and Thio Derivatives

Compound Name Substituents (Position) Synthesis Method Key Properties/Applications
5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester Cl (5), sulfonamido (2), ester (COOCH3) Sulfonation of 2-amino-5-chlorobenzoic acid methyl ester with toluenesulfonyl chloride Intermediate in benzazepine synthesis
5-Chloro-2-(phenylthio)benzoic acid (CAS 13421-01-7) Cl (5), phenylthio (2) Electrophilic substitution or coupling reactions High lipophilicity; used in organic electronics

Key Observations :

  • Sulfonamido groups (e.g., in Stage-I intermediates ) introduce strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.
  • Phenylthio substituents (e.g., CAS 13421-01-7) significantly increase lipophilicity and may stabilize radical species, making such compounds useful in materials science .

Benzoic Acid Derivatives with Heterocyclic Moieties

Compound Name Substituents (Position) Synthesis Method Key Properties/Applications
2-[2-(2-Chlorophenyl)-N-methylacetamido]benzoic acid Cl (benzoic acid 5), N-methylacetamido (2), Cl (phenyl ring) Coupling of chlorophenylacetic acid with benzoic acid derivative Dual chloro groups enhance bioactivity
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one Cl (7), sulfonamido (1), cyclic structure Cyclization of sulfonamide intermediates Anticancer and anti-inflammatory applications

Key Observations :

  • Heterocyclic integration (e.g., benzazepines) introduces conformational rigidity, which can improve binding affinity in drug-receptor interactions .
  • Dual chloro substituents (as in 2-[2-(2-chlorophenyl)-N-methylacetamido]benzoic acid) may synergistically enhance biological activity but could increase toxicity risks .

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